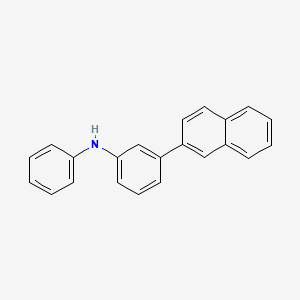

3-(naphthalen-2-yl)-N-phenylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Naphthalen-2-yl)-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene ring substituted at the 2-position with an aniline group, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-2-yl)-N-phenylaniline typically involves the reaction of 2-naphthylamine with bromobenzene in the presence of a palladium catalyst. The reaction proceeds via a Buchwald-Hartwig amination, which is a well-known method for forming carbon-nitrogen bonds. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)-N-phenylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

3-(Naphthalen-2-yl)-N-phenylaniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 3-(naphthalen-2-yl)-N-phenylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Naphthalene: A simpler aromatic hydrocarbon with similar structural features.

Aniline: A primary aromatic amine that serves as a precursor to many other compounds.

N-Phenylaniline: A related compound with a similar structure but lacking the naphthalene ring.

Uniqueness

3-(Naphthalen-2-yl)-N-phenylaniline is unique due to the combination of the naphthalene and phenyl groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the design of organic electronic materials.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(naphthalen-2-yl)-N-phenylaniline, and how can reaction conditions be optimized?

Reductive amination using a palladium-based catalyst (e.g., Pd/NiO) under hydrogen atmosphere is a robust method. Key parameters include:

- Catalyst loading : 1.1 wt% Pd/NiO for efficient hydrogenation .

- Temperature and time : 25°C for 10 hours balances yield and selectivity .

- Purification : Filtration and solvent evaporation minimize byproducts . For analogs like 4-(naphthalen-2-yl)-N-phenylaniline, similar protocols apply, with adjustments to aldehyde/amine stoichiometry .

Q. How can spectroscopic techniques validate the structure of this compound?

- ¹H NMR : Confirm aromatic proton environments (δ 6.5–8.5 ppm for naphthalene and phenyl groups) and amine proton signals (broad singlet near δ 5–6 ppm) .

- IR spectroscopy : Detect N–H stretching (~3350 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

- Mass spectrometry : Validate molecular weight via parent ion peaks (e.g., m/z 295 for C₂₂H₁₇N) .

Q. What crystallographic tools are recommended for resolving the crystal structure of this compound?

- Data collection : Use single-crystal X-ray diffraction.

- Structure solution : SHELXS/SHELXD for phase determination .

- Refinement : SHELXL for small-molecule refinement, validated via R-factor convergence (<5%) .

- Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and hydrogen-bonding networks .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystals?

Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like D₁¹ (N–H···π) or R₂²(8) (C–H···N) interactions. These patterns dictate packing efficiency and polymorphism . For example, in chalcone derivatives, substituent positioning alters π-stacking and hydrogen-bond donor/acceptor ratios, affecting crystallinity .

Q. What computational methods predict the electronic and nonlinear optical (NLO) properties of this compound?

- DFT calculations : Use B3LYP/6-311G(d,p) to model frontier molecular orbitals (HOMO-LUMO gaps) and charge transfer in π-conjugated systems .

- NLO properties : Polarizability and hyperpolarizability values quantify second-harmonic generation (SHG) potential, relevant for optoelectronic applications .

- Docking studies : AutoDock Vina evaluates interactions with biological targets (e.g., hepatoprotective enzyme binding) .

Q. How can solubility and stability of this compound be modeled in organic solvents?

- Experimental measurement : Use gravimetric or UV-Vis methods across temperatures (e.g., 285–333 K) .

- Thermodynamic models : Apelblat equation or NRTL correlate solubility with solvent polarity and Hansen parameters .

- Degradation pathways : Monitor via accelerated stability testing (40°C/75% RH) to identify oxidation-sensitive moieties (e.g., amine groups) .

Q. What mechanistic insights explain the catalytic efficiency of Pd/NiO in synthesizing this compound?

- Surface adsorption : Pd active sites facilitate H₂ dissociation and imine intermediate hydrogenation .

- Synergistic effects : NiO support enhances electron transfer, reducing activation energy for C–N bond formation .

- Leaching tests : ICP-MS confirms catalyst stability (<1% Pd loss after 5 cycles) .

Q. How do structural modifications (e.g., substituents on phenyl/naphthyl groups) alter biological activity?

- Antioxidant assays : DPPH radical scavenging correlates with electron-donating groups (e.g., –OCH₃) on the phenyl ring .

- Antimicrobial SAR : Thiophene or benzothiazole hybrids enhance activity by disrupting microbial membrane integrity .

- Cytotoxicity : MTT assays on cancer cells reveal dependence on planarity and lipophilicity for DNA intercalation .

Properties

Molecular Formula |

C22H17N |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

3-naphthalen-2-yl-N-phenylaniline |

InChI |

InChI=1S/C22H17N/c1-2-10-21(11-3-1)23-22-12-6-9-19(16-22)20-14-13-17-7-4-5-8-18(17)15-20/h1-16,23H |

InChI Key |

WWMIREFSODFWQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.